molecular formula C19H16F2N4O2 B2423257 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334374-25-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No.: B2423257
CAS No.: 1334374-25-2
M. Wt: 370.36
InChI Key: MTSLBSUASCADPC-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a complex organic compound that features a benzoimidazole moiety, a difluorobenzoyl group, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzoimidazole core, followed by the introduction of the difluorobenzoyl group and the azetidine ring. Common reagents used in these steps include various halogenated compounds, amines, and carboxylic acids. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these fields.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide derivatives: These compounds have similar structures but with different substituents, potentially altering their biological activities.

    Other benzoimidazole derivatives: Compounds with the benzoimidazole core but different functional groups, used in various therapeutic applications.

    Azetidine derivatives: Compounds featuring the azetidine ring, known for their diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-13-6-5-11(7-14(13)21)19(27)25-9-12(10-25)18(26)22-8-17-23-15-3-1-2-4-16(15)24-17/h1-7,12H,8-10H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSLBSUASCADPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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